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Compound Name: 3,5-Diacetoxybenzoic acid

Cat. No.: B1296522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Diacetoxybenzoic acid is a derivative of the naturally occurring 3,5-dihydroxybenzoic acid.

The acetylation of the hydroxyl groups can potentially modify its physicochemical and

pharmacokinetic properties, such as stability, lipophilicity, and membrane permeability, making

it a compound of interest in medicinal chemistry. While direct research on 3,5-
diacetoxybenzoic acid is limited, its potential applications can be inferred from the biological

activities of its parent compound, 3,5-dihydroxybenzoic acid, and its structural analogs. These

applications primarily revolve around its antioxidant, anti-inflammatory, and enzyme-inhibiting

properties. This document provides an overview of these potential applications, supported by

experimental protocols and data from related compounds.

Potential Therapeutic Applications
The primary therapeutic potential of 3,5-diacetoxybenzoic acid is likely linked to the bioactivity

of its deacetylated form, 3,5-dihydroxybenzoic acid, which would be released upon in vivo

hydrolysis. The diacetoxy form can be considered a prodrug, designed to enhance delivery and

bioavailability.
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3,5-Dihydroxybenzoic acid has demonstrated notable antioxidant properties by scavenging free

radicals.[1] This activity is crucial in combating oxidative stress, a key factor in the

pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular

diseases, and cancer. The antioxidant capacity of various hydroxybenzoic acids has been

evaluated using multiple assays.[2][3]

Quantitative Data on Antioxidant Activity of Hydroxybenzoic Acid Analogs

Compound
DPPH Radical Scavenging
(IC50, µM)

CUPRAC (µM of Trolox
equivalents)

3,5-Dihydroxybenzoic acid > 1000 20.51

3,4-Dihydroxybenzoic acid Slightly lower than 3,4,5-THB 60.53

2,5-Dihydroxybenzoic acid Slightly lower than 3,4,5-THB 68.77

2,3-Dihydroxybenzoic acid Slightly lower than 3,4,5-THB 60.83

3,4,5-Trihydroxybenzoic acid

(Gallic Acid)
2.42 ± 0.08 73.85

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[2]

Anti-inflammatory Effects
Derivatives of 3,5-dihydroxycinnamic acid have been shown to possess significant anti-

inflammatory properties.[4] This suggests that benzoic acid derivatives with a similar

substitution pattern could also exhibit anti-inflammatory activity. The mechanism of action often

involves the inhibition of pro-inflammatory enzymes and cytokines. For instance, some

dihydroxybenzoic acids have been shown to decrease the induction of NF-κB, a key regulator

of inflammation.[2]

Enzyme Inhibition
The structural motif of 3,5-dihydroxybenzoic acid is found in various natural products that act as

enzyme inhibitors. While specific enzyme inhibition studies on 3,5-diacetoxybenzoic acid are

not readily available, its precursor is a known agonist for the hydroxycarboxylic acid receptor 1
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(HCA1), which is involved in the inhibition of lipolysis.[5] This suggests potential applications in

metabolic disorders.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the

medicinal chemistry applications of 3,5-diacetoxybenzoic acid.

Protocol 1: Synthesis of 3,5-Diacetoxybenzoic Acid
This protocol is a standard procedure for the acetylation of phenolic hydroxyl groups.

Materials:

3,5-Dihydroxybenzoic acid

Acetic anhydride

Pyridine (or another suitable base)

Dichloromethane (or another suitable solvent)

Hydrochloric acid (HCl), 1M

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

Dissolve 3,5-dihydroxybenzoic acid in a suitable solvent like dichloromethane in a round-

bottom flask.

Add an excess of acetic anhydride (typically 2-3 equivalents per hydroxyl group).
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Slowly add pyridine as a catalyst and base to neutralize the acetic acid byproduct.

Stir the reaction mixture at room temperature for several hours or until the reaction is

complete (monitor by TLC).

Quench the reaction by adding water.

Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated

sodium bicarbonate solution.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the

crude product.

Purify the crude 3,5-diacetoxybenzoic acid by recrystallization or column chromatography.

Protocol 2: DPPH Radical Scavenging Assay for
Antioxidant Activity
This protocol is a common and straightforward method to evaluate the free radical scavenging

capacity of a compound.

Materials:

3,5-Diacetoxybenzoic acid (and 3,5-dihydroxybenzoic acid as a control)

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

Methanol

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.
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Prepare a series of dilutions of the test compound in methanol in a 96-well plate.

Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

Add the DPPH solution to each well containing the test compound dilutions.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance of each well at a specific wavelength (typically around 517 nm)

using a microplate reader.

Methanol is used as a blank, and a DPPH solution without the test compound serves as the

control.

Calculate the percentage of radical scavenging activity using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] * 100

Determine the IC50 value, which is the concentration of the compound required to scavenge

50% of the DPPH radicals.

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition
of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the potential of a compound to inhibit the production of the pro-

inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

RAW 264.7 macrophage cell line

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-

streptomycin

Lipopolysaccharide (LPS)

3,5-Diacetoxybenzoic acid

Griess Reagent
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96-well cell culture plates

CO2 incubator

Procedure:

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for

24 hours.

Treat the cells with various concentrations of the test compound for 1 hour.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A set of wells without LPS

stimulation will serve as a negative control.

After incubation, collect the cell culture supernatant.

Determine the nitrite concentration in the supernatant, which is an indicator of NO

production, using the Griess reagent.

Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at

room temperature.

Measure the absorbance at 540 nm.

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Assess cell viability using an MTT assay to ensure the observed effects are not due to

cytotoxicity.
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Caption: Synthesis of 3,5-Diacetoxybenzoic acid.
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Caption: Proposed prodrug activation mechanism.
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Caption: HCA1 receptor signaling cascade.
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Conclusion
3,5-Diacetoxybenzoic acid holds promise as a prodrug candidate, leveraging the known

antioxidant and anti-inflammatory activities of its parent compound, 3,5-dihydroxybenzoic acid.

The acetylation is a strategic modification to potentially improve its drug-like properties. Further

research is warranted to directly evaluate the efficacy and pharmacokinetic profile of 3,5-
diacetoxybenzoic acid in various disease models. The provided protocols offer a foundational

framework for researchers to initiate such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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